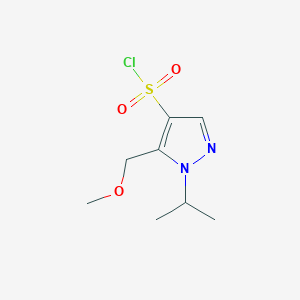

![molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4](/img/structure/B2439533.png)

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a chemical compound belonging to the pyrazolo[1,5-d][1,2,4]triazinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Mecanismo De Acción

Target of Action

It’s worth noting that azolo[1,2,4]triazines, a class of compounds to which our compound belongs, are structurally similar to known antiviral drugs and purine antimetabolites . This suggests that the compound could potentially target similar enzymes or proteins involved in viral replication or purine metabolism.

Mode of Action

The exact mode of action of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is currently unknown due to the lack of specific studies on this compound . Given its structural similarity to known antiviral drugs and purine antimetabolites, it may interact with its targets in a similar manner, possibly by inhibiting key enzymes or disrupting essential biochemical processes .

Result of Action

Based on its structural similarity to known antiviral drugs and purine antimetabolites, it could potentially exhibit antiviral activity or disrupt purine metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring. In the first approach, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is commonly used . In the second approach, the methods differ significantly depending on the structure of the resulting azole fragment .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and purification processes, are likely applicable.

Análisis De Reacciones Químicas

Types of Reactions: 9-Bromo-8-isobutylpyrazolo

Propiedades

IUPAC Name |

3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQMTPOOENNZIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN2C=NNC(=O)C2=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

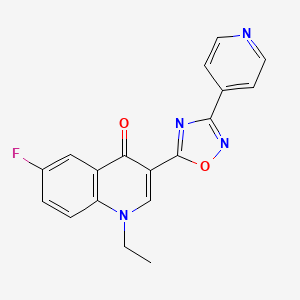

![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2439453.png)

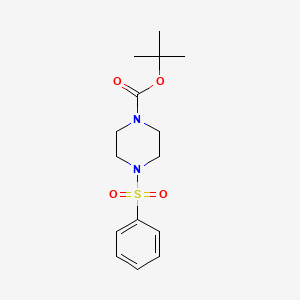

![4-(diethylsulfamoyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2439454.png)

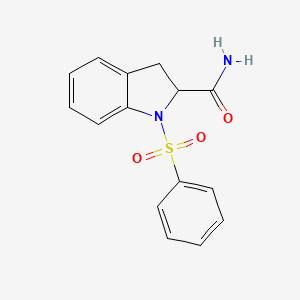

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)

![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)

![8-Azaspiro[4.6]undecane hydrochloride](/img/structure/B2439462.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2439467.png)

![N,N-diethyl-4-[4-(propan-2-yl)benzenesulfonyl]quinoline-3-carboxamide](/img/structure/B2439470.png)

![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)